molecular formula C14H14ClN3O B2678100 2-(2-chlorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone CAS No. 2034545-30-5

2-(2-chlorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone

Cat. No.: B2678100
CAS No.: 2034545-30-5
M. Wt: 275.74
InChI Key: USTDHOAMNNSTHI-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone typically involves the following steps:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2-chlorophenyl group: This step often involves a nucleophilic substitution reaction where a chlorinated aromatic compound reacts with the pyrazolo[1,5-a]pyrazine core.

    Formation of the ethanone moiety: This can be done through various methods such as Friedel-Crafts acylation or other carbonylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of hydroxylated or ketone derivatives.

    Reduction: Reduction reactions may convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The aromatic ring can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Exploration as a candidate for drug development due to its potential biological activities.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • 2-(2-chlorophenyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide
  • 2-(2-chlorophenyl)-1H-pyrazolo[3,4-c]quinoline-4-carboxylic acid

Uniqueness

2-(2-chlorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone is unique due to its specific structural features, such as the presence of the dihydropyrazolo[1,5-a]pyrazine core and the 2-chlorophenyl group. These structural elements may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-(2-chlorophenyl)-1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O/c15-13-4-2-1-3-11(13)9-14(19)17-7-8-18-12(10-17)5-6-16-18/h1-6H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTDHOAMNNSTHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CN1C(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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